2-((2,4-Dinitrophenyl)sulfonyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dinitrophenyl)sulfonyl)furan is a chemical compound with the molecular formula C10H6N2O7S and a molecular weight of 298.233 g/mol . It is known for its unique structure, which includes a furan ring substituted with a 2,4-dinitrophenylsulfonyl group. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-((2,4-Dinitrophenyl)sulfonyl)furan typically involves the reaction of furan with 2,4-dinitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl furan derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-((2,4-Dinitrophenyl)sulfonyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives by reducing the nitro groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dinitrophenyl)sulfonyl)furan has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dinitrophenyl)sulfonyl)furan involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack and redox reactions, which can alter the activity of biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((2,4-Dinitrophenyl)sulfonyl)furan include:
- 2-((4-Nitrophenyl)sulfonyl)furan
- 2-((2-Nitrophenyl)sulfonyl)furan
- 2,4-Dinitrophenyl sulfone
- 2,4-Dinitrophenyl 2-octyl sulfone
Compared to these compounds, this compound is unique due to the presence of both nitro groups on the phenyl ring, which can significantly influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
69512-86-3 |
---|---|
Molekularformel |
C10H6N2O7S |
Molekulargewicht |
298.23 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)sulfonylfuran |
InChI |
InChI=1S/C10H6N2O7S/c13-11(14)7-3-4-9(8(6-7)12(15)16)20(17,18)10-2-1-5-19-10/h1-6H |
InChI-Schlüssel |
QRRXSVSPTGGQLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.